2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
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Overview
Description
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of a class of heterocyclic compounds that contain nitrogen atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods help in maintaining consistency and efficiency in large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dithieno[2,3-d2′,3′-d′′]benzo[1,2-b4,5-b′]dithiophene: Known for its use in polymer solar cells and its extended conjugation length.
Benzo[c][1,2]dithiol-3-ones: Used in the synthesis of N-containing heterocycles.
Uniqueness
Benzo[1,2-c:4,5-c’]dipyrrole-1,3,5,7(2H,6H)-tetrone, 2,6-bis(3-methylphenyl)- stands out due to its unique chemical structure, which imparts distinct properties and reactivity
Properties
CAS No. |
7143-61-5 |
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Molecular Formula |
C24H16N2O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2,6-bis(3-methylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C24H16N2O4/c1-13-5-3-7-15(9-13)25-21(27)17-11-19-20(12-18(17)22(25)28)24(30)26(23(19)29)16-8-4-6-14(2)10-16/h3-12H,1-2H3 |
InChI Key |
KHYYZKOAWKXYKK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC(=C5)C |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC(=C5)C |
7143-61-5 | |
Origin of Product |
United States |
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